molecular formula C16H16Cl2O3Si B14361613 Dimethyl(phenyl)silyl (2,4-dichlorophenoxy)acetate CAS No. 92830-47-2

Dimethyl(phenyl)silyl (2,4-dichlorophenoxy)acetate

Cat. No.: B14361613
CAS No.: 92830-47-2
M. Wt: 355.3 g/mol
InChI Key: CVHSIHBDUKTDSV-UHFFFAOYSA-N
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Description

Dimethyl(phenyl)silyl (2,4-dichlorophenoxy)acetate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a dimethyl(phenyl)silyl group attached to a 2,4-dichlorophenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl(phenyl)silyl (2,4-dichlorophenoxy)acetate typically involves the reaction of dimethyl(phenyl)silyl chloride with 2,4-dichlorophenoxyacetic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(phenyl)silyl (2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce various substituted phenoxyacetates.

Scientific Research Applications

Dimethyl(phenyl)silyl (2,4-dichlorophenoxy)acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound can be used in the study of biological systems where silicon-containing compounds are of interest.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dimethyl(phenyl)silyl (2,4-dichlorophenoxy)acetate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways where the compound influences cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl(phenyl)silyl acetate
  • Dimethyl(phenyl)silyl (2,4-dichlorophenyl)acetate
  • Dimethyl(phenyl)silyl (2,4-dichlorophenoxy)propionate

Uniqueness

Dimethyl(phenyl)silyl (2,4-dichlorophenoxy)acetate is unique due to the presence of both the dimethyl(phenyl)silyl group and the 2,4-dichlorophenoxyacetate moiety. This combination imparts specific chemical and physical properties that make it suitable for specialized applications in various fields.

Properties

CAS No.

92830-47-2

Molecular Formula

C16H16Cl2O3Si

Molecular Weight

355.3 g/mol

IUPAC Name

[dimethyl(phenyl)silyl] 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C16H16Cl2O3Si/c1-22(2,13-6-4-3-5-7-13)21-16(19)11-20-15-9-8-12(17)10-14(15)18/h3-10H,11H2,1-2H3

InChI Key

CVHSIHBDUKTDSV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)OC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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